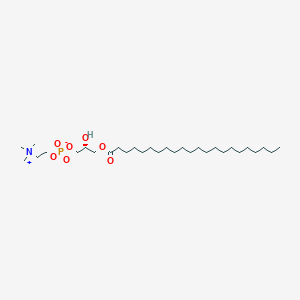

1-Docosanoyl-sn-glycero-3-phosphocholine

Description

Properties

IUPAC Name |

[(2R)-3-docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H62NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)36-27-29(32)28-38-39(34,35)37-26-25-31(2,3)4/h29,32H,5-28H2,1-4H3/t29-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIINDYGXBHJQHX-GDLZYMKVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H62NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(22:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Docosanoyl-sn-glycero-3-phosphocholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Docosanoyl-sn-glycero-3-phosphocholine, also known as 1-behenoyl-sn-glycero-3-phosphocholine or LysoPC(22:0), is a lysophospholipid, a class of molecules that are key components of cell membranes and important signaling molecules.[1][2] As a derivative of phosphatidylcholine, it possesses a glycerol (B35011) backbone, a choline (B1196258) headgroup, and a single saturated fatty acid tail of 22 carbons (docosanoic acid or behenic acid) at the sn-1 position.[3] The absence of a fatty acid at the sn-2 position gives the molecule a wedge shape, which can influence the curvature and fluidity of cell membranes.[4] This technical guide provides a comprehensive overview of the structure, properties, and biological relevance of this compound, along with detailed experimental methodologies for its study.

Chemical Structure and Properties

The chemical structure of this compound consists of a glycerol molecule esterified with docosanoic acid at the sn-1 position, and a phosphocholine (B91661) moiety at the sn-3 position. The hydroxyl group at the sn-2 position is unsubstituted.

Synonyms: 1-Behenoyl-2-hydroxy-sn-glycero-3-phosphocholine, LysoPC(22:0), 1-Docosanoylglycerophosphocholine[3][5]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C30H62NO7P | [3][5] |

| Average Molecular Weight | 579.79 g/mol | [3][5] |

| Monoisotopic Molecular Weight | 579.4264 g/mol | |

| Physical Description | Solid | |

| CAS Number | 125146-65-8 | [3][5] |

Experimental Protocols

The study of this compound involves its synthesis for use in in vitro and in vivo experiments, as well as its extraction and quantification from biological samples.

Enzymatic Synthesis of 1-Acyl-sn-glycero-3-phosphocholines

This protocol describes a general method for the synthesis of 1-acyl lysophosphatidylcholines, which can be adapted for the synthesis of this compound by using docosanoic acid. The enzymatic approach offers high regioselectivity.[6][7]

Materials:

-

sn-glycero-3-phosphocholine (GPC)

-

Docosanoic acid (Behenic acid)

-

Immobilized lipase (B570770) (e.g., Novozym 435 from Candida antarctica)[7]

-

Anhydrous solvent (e.g., 2-methyl-2-butanol)

-

Molecular sieves

-

Reaction vessel with temperature and vacuum control

Procedure:

-

Reaction Setup: In a reaction vessel, combine sn-glycero-3-phosphocholine and a molar excess of docosanoic acid.

-

Solvent and Enzyme Addition: Add the anhydrous solvent and molecular sieves to maintain a low water activity. Add the immobilized lipase to the mixture.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 55-65°C) under vacuum to remove water produced during the esterification.[8]

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Enzyme Removal: Once the reaction is complete, the immobilized enzyme can be removed by filtration.

-

Purification: The product, this compound, is then purified from the reaction mixture. This can be challenging due to potential acyl migration.[9] Purification is often achieved by recrystallization or flash chromatography on silica (B1680970) gel, though the latter can promote acyl migration.[9]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of lysophospholipids in biological samples.[10][11]

Sample Preparation (from Plasma):

-

Internal Standard Addition: To a known volume of plasma, add a known amount of an appropriate internal standard, such as a deuterated or odd-chain lysophosphatidylcholine (B164491) (e.g., LPC 13:0 or LPC 19:0).[10][11]

-

Lipid Extraction: Perform a lipid extraction using a solvent system such as chloroform/methanol or methyl-tert-butyl ether (MTBE)/methanol. The Bligh-Dyer or Folch methods are commonly used.

-

Solvent Evaporation and Reconstitution: The organic phase containing the lipids is collected, dried under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

LC-MS/MS Analysis:

-

Chromatographic Separation: The lipid extract is injected onto a reverse-phase or HILIC column to separate the different lipid classes and species.

-

Mass Spectrometric Detection: The eluting lipids are ionized using electrospray ionization (ESI) in positive ion mode.

-

Quantification: Quantification is typically performed using multiple reaction monitoring (MRM). For lysophosphatidylcholines, a common precursor ion scan is for m/z 184.07, which corresponds to the phosphocholine headgroup. The specific precursor ion for this compound ([M+H]⁺) would be monitored, along with its transition to the m/z 184.07 product ion. The concentration is determined by comparing the peak area of the analyte to that of the internal standard.[10][11]

Biological Significance and Signaling Pathways

Lysophosphatidylcholines, including this compound, are not merely structural components of membranes but also act as signaling molecules.[1][2] They are involved in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis.[1] LPCs can exert their effects by binding to and activating specific G protein-coupled receptors (GPCRs), such as GPR4, GPR119, and G2A (GPR132).[12][13]

Lysophosphatidylcholine Signaling Pathway

The following diagram illustrates a generalized signaling pathway for lysophosphatidylcholines.

Caption: Generalized signaling pathway of this compound.

Experimental Workflow for Lipid Analysis

The following diagram outlines a typical workflow for the analysis of lipids, including this compound, from biological samples.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. youtube.com [youtube.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Lysophospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. ovid.com [ovid.com]

- 11. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Lyso-PC(22:0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Behenoyl-2-hydroxy-sn-glycero-3-phosphocholine, commonly known as lyso-PC(22:0), is a lysophosphatidylcholine (B164491) (LPC) containing a saturated 22-carbon fatty acid (behenic acid) at the sn-1 position. As a member of the lysophospholipid class, lyso-PC(22:0) is not only a metabolic intermediate in the remodeling of cell membranes but also a crucial signaling molecule involved in a variety of physiological and pathological processes. Its unique physical and chemical properties dictate its behavior in biological systems, influencing membrane dynamics and interaction with cellular receptors. This technical guide provides a comprehensive overview of the core physical and chemical properties of lyso-PC(22:0), its role in cellular signaling, and detailed experimental protocols for its analysis, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

| Property | Value | Source |

| Synonyms | 1-Behenoyl-2-hydroxy-sn-glycero-3-phosphocholine, LPC(22:0), 1-Docosanoyl-sn-glycero-3-phosphocholine | [1][2] |

| CAS Number | 125146-65-8 | [1] |

| Molecular Formula | C₃₀H₆₂NO₇P | [1][2] |

| Molecular Weight | 579.79 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Solubility | Sparingly soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Soluble in PBS (pH 7.2) at approximately 2 mg/mL. | [4] |

| Melting Point | Not explicitly available. General methods for determination involve capillary melting point apparatus. | |

| Boiling Point | Not available. | |

| Critical Micelle Concentration (CMC) | Estimated to be in the low micromolar range. The CMC of saturated lyso-PCs decreases with increasing acyl chain length.[1] An estimation based on the relationship log(CMC) = 1.6 - 0.46 * N (where N is the number of carbons in the acyl chain) suggests a CMC in the nanomolar to low micromolar range. | [1] |

| Predicted logP | 8.8 | [2] |

Signaling Pathways Involving Lyso-PC

Lysophosphatidylcholines, including lyso-PC(22:0), are increasingly recognized as important signaling molecules that act through specific G protein-coupled receptors (GPCRs). The activation of these receptors initiates downstream cascades that regulate a multitude of cellular functions.

G Protein-Coupled Receptor (GPCR) Signaling

Lyso-PCs are endogenous ligands for several GPCRs, most notably GPR119, GPR40 (also known as FFAR1), and GPR55.[5][6] The binding of lyso-PC to these receptors can trigger various signaling pathways, including the activation of Gs, Gq, and Gi proteins, leading to changes in intracellular cyclic AMP (cAMP) levels and calcium mobilization.[6] This signaling is particularly important in the context of glucose homeostasis and insulin (B600854) secretion.[3][6]

References

- 1. Interfacial properties and critical micelle concentration of lysophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Lysophospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of 1-Behenoyl-sn-glycero-3-phosphocholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Behenoyl-sn-glycero-3-phosphocholine, a species of lysophosphatidylcholine (B164491) (LPC) containing the saturated fatty acid behenic acid (22:0), is an emerging bioactive lipid with significant implications in cellular signaling and metabolism. While historically viewed as a mere metabolic intermediate of phosphatidylcholine, recent evidence highlights its role as a signaling molecule, particularly in the context of metabolic diseases. This technical guide provides a comprehensive overview of the biological role of 1-behenoyl-sn-glycero-3-phosphocholine, detailing its metabolic pathways, signaling functions, and association with disease states. The document includes a compilation of quantitative data, detailed experimental protocols for its analysis, and visual representations of its key signaling pathways to facilitate further research and therapeutic development.

Introduction

Lysophosphatidylcholines (LPCs) are a class of phospholipids (B1166683) derived from the hydrolysis of phosphatidylcholines by phospholipase A2.[1] These molecules are characterized by a glycerol (B35011) backbone, a phosphocholine (B91661) head group, and a single fatty acyl chain. The specific fatty acid attached to the glycerol backbone determines the LPC species and its distinct biological activity. 1-Behenoyl-sn-glycero-3-phosphocholine, also referred to as LysoPC(22:0), is distinguished by its 22-carbon saturated acyl chain.[2][3]

Initially recognized for their role as intermediates in the de-acylation/re-acylation cycle (Lands' cycle) for membrane phospholipid remodeling, LPCs are now understood to be potent signaling molecules.[4][5] They are involved in a myriad of cellular processes, including cell proliferation, inflammation, and apoptosis.[1][6] LysoPC(22:0), in particular, has garnered interest for its potential role in metabolic regulation through its interaction with specific G protein-coupled receptors (GPCRs).[4][7]

Physicochemical and Biological Properties

The biophysical characteristics of 1-behenoyl-sn-glycero-3-phosphocholine are integral to its biological function. Its long, saturated acyl chain influences its interaction with cell membranes and receptor binding pockets.

Table 1: Physicochemical Properties of 1-Behenoyl-sn-glycero-3-phosphocholine

| Property | Value | Reference |

| Molecular Formula | C30H62NO7P | [3][8] |

| Molecular Weight | 579.79 g/mol | [3][8] |

| CAS Number | 125146-65-8 | [3][8] |

| Appearance | Solid | [3][8] |

| Class | 1-acyl-sn-glycero-3-phosphocholines | [2] |

Table 2: General Biological Roles of Lysophosphatidylcholines

| Biological Role | Description | References |

| Energy Source | Can be metabolized to provide energy. | [2] |

| Membrane Stabilizer | Intercalates into cell membranes, affecting fluidity and stability. | [2][9] |

| Energy Storage | A form of lipid storage. | [2] |

| Signaling Molecule | Acts as a ligand for G protein-coupled receptors. | [4][10] |

| Immune Modulation | Can act as an immune activator. | [1] |

| Atherosclerosis | Implicated in the pathogenesis of atherosclerosis. | [11][12] |

Metabolism and Synthesis

The cellular levels of 1-behenoyl-sn-glycero-3-phosphocholine are tightly regulated through a dynamic process of synthesis and degradation.

Synthesis

LysoPC(22:0) is primarily formed through the enzymatic hydrolysis of phosphatidylcholine containing a behenoyl group at the sn-1 or sn-2 position.[1][4]

-

Phospholipase A2 (PLA2): This is the main enzyme responsible for LPC production. PLA2 hydrolyzes the ester bond at the sn-2 position of phosphatidylcholine, releasing a free fatty acid and a 1-acyl-LPC, such as 1-behenoyl-sn-glycero-3-phosphocholine.[1]

-

Lecithin:cholesterol acyltransferase (LCAT): In blood plasma, LCAT catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine to cholesterol, forming cholesteryl esters and lysophosphatidylcholine.[4]

Degradation and Remodeling

1-behenoyl-sn-glycero-3-phosphocholine has a short half-life in vivo and is rapidly metabolized through two primary pathways:[1]

-

Reacylation: Lysophosphatidylcholine acyltransferase (LPCAT) re-esterifies a fatty acid (often an unsaturated one) to the free hydroxyl group at the sn-2 position, reforming phosphatidylcholine. This is a key step in the Lands' cycle for membrane remodeling.[5][13]

-

Hydrolysis: Lysophospholipases can hydrolyze the remaining acyl chain from the LPC, yielding glycerophosphocholine, which can be further metabolized.[14]

Signaling Pathways

A key biological role of lysophosphatidylcholines, including the behenoyl species, is their function as signaling molecules that activate specific G protein-coupled receptors (GPCRs).

GPR119 Activation and Insulin (B600854) Secretion

Recent studies have identified GPR119 as a receptor for various LPCs.[7][10] GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract.[7] The binding of LPCs, including potentially 1-behenoyl-sn-glycero-3-phosphocholine, to GPR119 is thought to play a role in glucose homeostasis.

Activation of GPR119 by an agonist leads to the coupling of the Gαs subunit, which in turn activates adenylyl cyclase.[7][15] This results in an increase in intracellular cyclic AMP (cAMP) levels. In pancreatic β-cells, elevated cAMP potentiates glucose-stimulated insulin secretion (GSIS).[7][16] In enteroendocrine cells, GPR119 activation stimulates the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), which also enhance insulin secretion from β-cells.[7][17]

Association with Disease

The dysregulation of LPC metabolism and signaling has been implicated in several pathological conditions.

-

Type 2 Diabetes and Obesity: Given its role in stimulating insulin secretion via GPR119, 1-behenoyl-sn-glycero-3-phosphocholine and other LPCs are of significant interest as potential therapeutic targets for type 2 diabetes and obesity.[7]

-

Atherosclerosis: LPCs are a major component of oxidized low-density lipoprotein (ox-LDL) and are considered pro-inflammatory lipids that contribute to the development of atherosclerosis.[11][12] They can induce endothelial dysfunction and promote the recruitment of inflammatory cells.[11]

-

Neurodegenerative Diseases: LPCs are involved in the transport of long-chain fatty acids, including essential omega-3 fatty acids, across the blood-brain barrier.[5] Dysfunctional LPC metabolism may therefore impact brain health and contribute to neurodegenerative disorders.[5]

-

Cancer: Some studies suggest that LPCs may play a role in cancer progression, although the mechanisms are not fully understood.[6]

Experimental Protocols

The accurate quantification and analysis of 1-behenoyl-sn-glycero-3-phosphocholine are crucial for understanding its biological role. Below are summaries of common experimental methodologies.

Quantification by Mass Spectrometry

High-throughput quantification of LPC species is typically achieved using electrospray ionization tandem mass spectrometry (ESI-MS/MS).[6]

Protocol Summary: ESI-MS/MS for LPC Quantification

-

Sample Preparation:

-

Biological samples (plasma, tissue homogenates, cell lysates) are subjected to lipid extraction, commonly using a Bligh-Dyer or Folch method with chloroform/methanol mixtures.

-

An internal standard, such as a deuterated or odd-chain LPC, is added to correct for extraction efficiency and instrument variability.

-

-

Chromatographic Separation (Optional but Recommended):

-

Liquid chromatography (LC), often reversed-phase or hydrophilic interaction liquid chromatography (HILIC), is used to separate different lipid classes and LPC species prior to mass spectrometric analysis, reducing ion suppression.

-

-

Mass Spectrometric Analysis:

-

The sample is introduced into the mass spectrometer via an electrospray ionization source.

-

LPCs are typically detected in positive ion mode. A precursor ion scan for m/z 184 (the phosphocholine headgroup) is a common method for specifically detecting all LPC species in a sample.

-

For quantification of specific LPCs like LysoPC(22:0), multiple reaction monitoring (MRM) is employed, where the transition from the precursor ion (the specific m/z of LysoPC(22:0)) to the product ion (m/z 184) is monitored.

-

-

Data Analysis:

-

The peak area of the analyte is normalized to the peak area of the internal standard.

-

Quantification is achieved by comparing the normalized peak area to a standard curve generated with known concentrations of 1-behenoyl-sn-glycero-3-phosphocholine.

-

High-Performance Liquid Chromatography (HPLC)

HPLC with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can also be used for the analysis of LPCs.[18][19]

Protocol Summary: HPLC-ELSD for LPC Analysis

-

Sample Preparation: Similar to the mass spectrometry protocol, lipids are extracted from the biological matrix.

-

HPLC System:

-

A normal-phase silica (B1680970) column is often used.[18]

-

A gradient elution with a mobile phase consisting of solvents like chloroform, methanol, water, and ammonia (B1221849) is employed to separate different phospholipid classes.[18]

-

-

Detection:

-

The column eluent is directed to an ELSD. The solvent is evaporated, and the non-volatile analyte particles scatter a light beam, generating a signal proportional to the mass of the analyte.

-

-

Quantification:

Table 3: Example HPLC Method Parameters

| Parameter | Value | Reference |

| Column | Allsphere silica analytical column | [18] |

| Mobile Phase A | Chloroform:Methanol (70:30, v/v) | [18] |

| Mobile Phase B | Chloroform:Methanol:Water:Ammonia (45:45:9.5:0.5, v/v/v/v) | [18] |

| Detection | Evaporative Light Scattering Detector (ELSD) | [18] |

| Run Time | ~25 minutes | [18] |

Future Directions and Conclusion

1-Behenoyl-sn-glycero-3-phosphocholine is a bioactive lipid with multifaceted roles in cellular physiology and pathology. Its function as a signaling molecule, particularly through the GPR119 receptor, presents exciting opportunities for the development of novel therapeutics for metabolic disorders. Further research is needed to fully elucidate the specific contributions of the behenoyl acyl chain to its biological activity and to explore its potential as a biomarker for various diseases. The methodologies outlined in this guide provide a framework for researchers to advance our understanding of this important molecule.

References

- 1. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]

- 2. Showing Compound LysoPC(22:0) (FDB027549) - FooDB [foodb.ca]

- 3. echemi.com [echemi.com]

- 4. hmdb.ca [hmdb.ca]

- 5. Perspective: The Potential Role of Circulating Lysophosphatidylcholine in Neuroprotection against Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 7. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. Structural identification of lysophosphatidylcholines as activating ligands for orphan receptor GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of lysophosphatidylcholine (LPC) in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of Lysophosphatidylcholine (LPC) in Atherosclerosis | Bentham Science [eurekaselect.com]

- 13. avantiresearch.com [avantiresearch.com]

- 14. Metabolism of 1-acyl-2-acetyl-sn-glycero-3-phosphocholine in the human neutrophil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The bioactive phospholipid, lysophosphatidylcholine, induces cellular effects via G-protein-dependent activation of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Simple chromatographic method for simultaneous analyses of phosphatidylcholine, lysophosphatidylcholine, and free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. lib3.dss.go.th [lib3.dss.go.th]

The Structural and Signaling Roles of 1-Docosanoyl-sn-glycero-3-phosphocholine in Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Docosanoyl-sn-glycero-3-phosphocholine, a lysophospholipid containing a saturated 22-carbon acyl chain (behenic acid), is a minor yet significant component of cellular membranes that plays a dual role in both maintaining membrane structure and participating in cellular signaling. Its unique single-chain amphipathic nature imparts distinct biophysical properties that can influence membrane fluidity, curvature, and permeability. Furthermore, as a signaling molecule, it can interact with specific receptors to modulate a variety of cellular processes. This technical guide provides a comprehensive overview of the current understanding of this compound's function in cell membranes, with a focus on its physicochemical properties, its impact on membrane dynamics, its involvement in signaling pathways, and detailed experimental protocols for its study.

Physicochemical Properties of this compound

The biophysical behavior of this compound in a membrane environment is dictated by its molecular structure, particularly its long, saturated acyl chain and polar phosphocholine (B91661) headgroup. While direct experimental data for this specific lysophospholipid is limited, its properties can be extrapolated from studies on homologous series of lysophosphatidylcholines and diacylphosphatidylcholines.

Table 1: Estimated Biophysical Properties of this compound and Related Phospholipids

| Property | This compound (C22:0 Lyso-PC) (Estimated) | 1-Stearoyl-sn-glycero-3-phosphocholine (C18:0 Lyso-PC) | 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) (C18:0/C18:0 PC) |

| Critical Micelle Concentration (CMC) | < 0.4 µM | 0.4 µM[1] | Forms bilayers, does not form micelles |

| Main Phase Transition Temperature (Tm) | Not directly applicable (forms micelles/disrupts bilayers) | Not directly applicable | 55.1 °C[2] |

Note: The CMC for this compound is estimated to be lower than that of C18:0 Lyso-PC due to the increased hydrophobicity of the longer acyl chain. The concept of a main phase transition temperature is not directly applicable to lysophospholipids in the same way as it is for diacyl-phospholipids, as they tend to form micelles or disrupt bilayer structures rather than forming stable gel and liquid crystalline phases on their own.

Role in Cell Membrane Structure and Dynamics

The incorporation of this compound into a phospholipid bilayer can significantly alter the membrane's physical properties. Its conical molecular shape, with a large headgroup and a single acyl chain, disrupts the ordered packing of cylindrical diacylphospholipids.

Key Effects on Membrane Structure:

-

Increased Membrane Fluidity: The presence of the single-chained lysophospholipid introduces packing defects in the lipid bilayer, increasing the mobility of neighboring lipid molecules and thereby enhancing membrane fluidity.[3]

-

Induction of Positive Membrane Curvature: The cone-like shape of lysophosphatidylcholines favors the formation of curved membrane structures, which is important in processes like vesicle formation, fusion, and fission.

-

Increased Permeability: The disruption of the lipid packing can lead to the formation of transient pores, increasing the permeability of the membrane to ions and small molecules.[3]

-

Modulation of Membrane Protein Function: By altering the lipid environment, this compound can influence the conformation and activity of integral and peripheral membrane proteins.[4][5]

Cellular Signaling Pathways

Lysophosphatidylcholines, including the 1-docosanoyl species, are not merely structural components but also act as signaling molecules that can activate specific G protein-coupled receptors (GPCRs).

GPR119-Mediated Signaling

One of the key receptors for lysophosphatidylcholines is GPR119, a GPCR predominantly expressed in pancreatic β-cells and intestinal L-cells.[6][7][8] Activation of GPR119 by LPCs is coupled to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[9] This signaling cascade has significant implications for glucose homeostasis.

Other Signaling Roles

Beyond GPR119, lysophosphatidylcholines have been implicated in a variety of other signaling pathways, often associated with inflammation and cellular stress.

-

Inflammatory Responses: LPCs can activate other GPCRs such as G2A and Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines and the recruitment of immune cells.[10][11]

-

Oxidative Stress: LPCs can induce the production of reactive oxygen species (ROS), contributing to cellular damage in pathological conditions.

-

Regulation of Enzyme Activity: LPCs can modulate the activity of various membrane-associated enzymes, including phospholipases and protein kinases.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of sn-glycero-3-phosphocholine (GPC) with behenoyl chloride.

Materials:

-

sn-Glycero-3-phosphocholine (GPC)

-

Behenoyl chloride (C22:0)

-

Kieselguhr

-

Anhydrous solvents (e.g., chloroform (B151607), pyridine)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Preparation of GPC-Kieselguhr Complex: Dissolve GPC in a minimal amount of anhydrous methanol (B129727) and add to kieselguhr. Evaporate the solvent under vacuum to obtain a dry, free-flowing powder. This increases the surface area of GPC for the reaction.

-

Acylation Reaction: Suspend the GPC-kieselguhr complex in anhydrous chloroform and pyridine (B92270) under an inert atmosphere. Add behenoyl chloride dropwise to the suspension while stirring. The reaction is typically carried out at room temperature or slightly elevated temperatures.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, filter the mixture to remove the kieselguhr. Wash the filtrate with dilute acid and then with water to remove pyridine and other water-soluble byproducts. Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent. Purify the crude product by column chromatography on silica (B1680970) gel using a chloroform/methanol/water solvent system.

-

Characterization: Confirm the structure and purity of the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Preparation of Liposomes Containing this compound

To study the effect of this compound on membrane properties, it can be incorporated into model membranes such as liposomes. The thin-film hydration method is a common technique for liposome (B1194612) preparation.[12][13][14][15][16]

Materials:

-

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other desired diacyl-PC

-

This compound

-

Chloroform/methanol solvent mixture (e.g., 2:1 v/v)

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation: Dissolve the desired amounts of DPPC and this compound in the chloroform/methanol mixture in a round-bottom flask. Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Hydration: Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs). The hydration temperature should be above the phase transition temperature of the main lipid component (e.g., >41°C for DPPC).

-

Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Pass the suspension through the extruder multiple times (e.g., 11-21 passes) to ensure a uniform size distribution.

-

Characterization: Characterize the liposomes for their size distribution and lamellarity using techniques such as dynamic light scattering (DLS).

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

The quantification of this compound in biological samples can be performed using a targeted lipidomics approach with LC-MS.

Procedure:

-

Lipid Extraction: Extract lipids from the biological sample (e.g., plasma, cell lysate) using a suitable solvent system, such as a modified Bligh-Dyer or Folch extraction.

-

Internal Standard: Add a known amount of an appropriate internal standard, such as a lysophosphatidylcholine with an odd-chain fatty acid (e.g., C17:0 Lyso-PC), to the sample prior to extraction for accurate quantification.

-

LC Separation: Separate the lipid extract using reverse-phase liquid chromatography. A C18 column is typically used with a gradient of mobile phases, such as water/acetonitrile/isopropanol with additives like formic acid or ammonium (B1175870) acetate.

-

MS Detection: Detect the eluting lipids using a mass spectrometer operating in positive ion mode. For lysophosphatidylcholines, a characteristic precursor ion scan for m/z 184 (the phosphocholine headgroup) or multiple reaction monitoring (MRM) can be used for selective and sensitive detection.

-

Quantification: Quantify the amount of this compound by comparing the peak area of its specific transition to that of the internal standard.

Conclusion

This compound, despite being a minor lipid component, exhibits significant effects on both the structural integrity and signaling functions of cell membranes. Its long saturated acyl chain contributes to its unique biophysical properties, influencing membrane fluidity and curvature. As a signaling molecule, its interaction with receptors like GPR119 highlights its role in metabolic regulation. The experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted roles of this and other long-chain lysophospholipids in health and disease, paving the way for potential therapeutic applications in drug delivery and the modulation of cellular signaling.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Insights into the Role of Membrane Lipids in the Structure, Function and Regulation of Integral Membrane Proteins [mdpi.com]

- 5. Lipid-Protein Interactions of Integral Membrane Proteins: A Comparative Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. ijpab.com [ijpab.com]

- 16. benchchem.com [benchchem.com]

The Natural Occurrence of 1-Docosanoyl-lysophosphatidylcholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Docosanoyl-lysophosphatidylcholine (LPC 22:0) is a specific molecular species of lysophosphatidylcholine (B164491) (LPC), a class of bioactive lipids that play crucial roles in a variety of physiological and pathological processes. As intermediates in the metabolism of phosphatidylcholines, LPCs are involved in transmembrane signaling and the transport of fatty acids across cellular barriers. This technical guide provides an in-depth overview of the natural occurrence of 1-docosanoyl-lysophosphatidylcholine, methods for its detection and quantification, and its potential role in cellular signaling pathways. While specific quantitative data for LPC 22:0 remains limited in publicly available literature, this guide synthesizes the existing knowledge on very-long-chain saturated LPCs to provide a comprehensive resource for researchers.

Natural Occurrence and Quantitative Data

Lysophosphatidylcholines are naturally present in various biological matrices, including blood plasma and different tissues. They are primarily formed through the hydrolysis of phosphatidylcholines by phospholipase A2 or by the action of lecithin-cholesterol acyltransferase (LCAT) in blood plasma. While the presence of a wide range of LPC species has been confirmed through lipidomic studies, specific quantitative data for 1-docosanoyl-lysophosphatidylcholine is not extensively reported. The table below summarizes the current understanding of its occurrence, with the acknowledgment that precise concentration ranges are a subject of ongoing research.

| Biological Matrix | Organism | Reported Concentration Range | Notes |

| Blood Plasma | Human | Present, but not robustly quantified in most studies. | Included in panels of high-throughput lipidomic analyses, suggesting its presence. |

| Tissues | Mammalian | Found in small amounts in most tissues. | Specific concentrations in tissues like the liver, brain, or adipose tissue are not well-documented. |

Note: The lack of specific quantitative data for 1-docosanoyl-lysophosphatidylcholine highlights a gap in the current lipidomic literature and an opportunity for future research. The presented information is based on its inclusion in lipidomic platforms and general knowledge of very-long-chain fatty acid-containing lipids.

Experimental Protocols

The quantification of 1-docosanoyl-lysophosphatidylcholine typically relies on advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol provides a generalized workflow for the extraction and analysis of LPCs from biological samples, which can be adapted for the specific analysis of LPC 22:0.

Lipid Extraction from Plasma

This protocol is a modification of the Bligh-Dyer method for lipid extraction.

Materials:

-

Human plasma (EDTA-anticoagulated)

-

Internal Standard (IS) solution (e.g., a deuterated or odd-chain LPC standard like LPC 17:0)

-

Deionized water

-

Glass centrifuge tubes

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

To a glass centrifuge tube, add 50 µL of human plasma.

-

Add a known amount of the internal standard solution.

-

Add 2 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly for 1 minute.

-

Add 0.5 mL of chloroform and vortex for 30 seconds.

-

Add 0.5 mL of deionized water and vortex for 30 seconds.

-

Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or isopropanol).

LC-MS/MS Quantification

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Reversed-phase C18 or C30 analytical column.

-

Tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

-

Gradient: A linear gradient from 40% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate the column.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 45°C.

-

Injection Volume: 5 µL.

MS/MS Parameters (Example for Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (for 1-docosanoyl-lysophosphatidylcholine): m/z 580.5.

-

Product Ion: m/z 184.1 (characteristic phosphocholine (B91661) headgroup fragment).

-

Collision Energy and other source parameters: To be optimized for the specific instrument.

Data Analysis:

-

Quantification is achieved by comparing the peak area ratio of the analyte (LPC 22:0) to the internal standard in the samples against a calibration curve constructed using known concentrations of a 1-docosanoyl-lysophosphatidylcholine analytical standard.

Experimental Workflow Diagram

Synthesis of 1-Docosanoyl-sn-glycero-3-phosphocholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathways for 1-Docosanoyl-sn-glycero-3-phosphocholine, a lysophosphatidylcholine (B164491) containing the saturated 22-carbon docosanoic acid. The synthesis of this molecule is crucial for various research applications, including its use as a standard in lipidomics, in the formulation of drug delivery systems, and for studying its biological activities. This document outlines both chemical and enzymatic approaches, presenting detailed experimental protocols, quantitative data from related syntheses, and visual diagrams of the core pathways.

Introduction to Synthesis Strategies

The synthesis of this compound can be approached through two primary routes: chemical synthesis and enzymatic synthesis. Chemical methods offer versatility in substrate choice and scalability, while enzymatic methods provide high regioselectivity and milder reaction conditions, often minimizing the need for complex protecting group strategies. A common precursor for both strategies is sn-glycero-3-phosphocholine (GPC), which can be sourced from the deacylation of natural phosphatidylcholines like those from soy or egg yolk.

Chemical Synthesis Pathway

Chemical synthesis of this compound typically involves the direct acylation of sn-glycero-3-phosphocholine with docosanoyl chloride or docosanoic anhydride. The primary challenge in this approach is achieving selective acylation at the sn-1 position.

A generalized workflow for the chemical synthesis is presented below:

Experimental Protocol: Chemical Synthesis

The following protocol is a representative method adapted from general procedures for the synthesis of lysophosphatidylcholines.

-

Preparation of Reactants:

-

Dissolve sn-glycero-3-phosphocholine (GPC) in an anhydrous solvent mixture, such as dimethylformamide (DMF) and pyridine. The use of a cadmium chloride complex of GPC can enhance its solubility in organic solvents.

-

In a separate flask, prepare a solution of docosanoyl chloride in an anhydrous solvent like chloroform (B151607) or dichloromethane.

-

-

Acylation Reaction:

-

Cool the GPC solution in an ice bath.

-

Slowly add the docosanoyl chloride solution to the GPC solution with constant stirring under an inert atmosphere (e.g., argon or nitrogen).

-

Add a catalyst, such as 4-(dimethylamino)pyridine (DMAP), to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding a small amount of water or a saturated solution of sodium bicarbonate.

-

Evaporate the solvent under reduced pressure.

-

The crude product is then purified using column chromatography on silica (B1680970) gel. A typical elution gradient would start with a non-polar solvent system (e.g., chloroform/methanol) and gradually increase the polarity to elute the desired product.

-

-

Characterization:

-

The purified this compound is characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

-

Enzymatic Synthesis Pathway

Enzymatic synthesis provides a highly specific alternative to chemical methods. A common strategy involves the use of phospholipase A2 (PLA2) to selectively hydrolyze a diacylphosphatidylcholine at the sn-2 position, followed by the introduction of the docosanoyl group. Alternatively, lipases can be used for the direct and regioselective acylation of GPC.

The enzymatic pathway using a lipase (B570770) is depicted in the following diagram:

Experimental Protocol: Enzymatic Synthesis

This protocol is based on lipase-catalyzed esterification of GPC.

-

Substrate Preparation:

-

Disperse sn-glycero-3-phosphocholine (GPC) and docosanoic acid in a suitable solvent system. For solvent-free systems, the reactants can be directly mixed.

-

-

Enzymatic Reaction:

-

Add an immobilized lipase, such as Novozym 435 (lipase B from Candida antarctica), to the substrate mixture. Immobilized enzymes are preferred as they can be easily removed from the reaction mixture.

-

Incubate the reaction mixture at a controlled temperature (e.g., 45-60°C) with agitation. A vacuum can be applied to remove water formed during the esterification, thereby driving the reaction towards product formation.

-

Monitor the reaction progress using TLC or HPLC.

-

-

Enzyme Removal and Product Purification:

-

After the reaction reaches the desired conversion, separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.

-

The product is then purified from the remaining unreacted substrates. This may involve solvent extraction and/or crystallization.

-

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the synthesis of lysophosphatidylcholines based on literature for related compounds. These values can serve as a starting point for the optimization of this compound synthesis.

| Parameter | Chemical Synthesis (Acyl Chloride) | Enzymatic Synthesis (Lipase) |

| Key Reagents | GPC, Docosanoyl Chloride, DMAP | GPC, Docosanoic Acid, Novozym 435 |

| Solvent | DMF/Pyridine | Solvent-free or organic solvent |

| Temperature | 0°C to Room Temperature | 45-60°C |

| Reaction Time | 12-24 hours | 24-72 hours |

| Typical Yield | 40-70% | 50-95% |

Biological Context: The Lands Cycle

This compound, like other lysophosphatidylcholines, is an intermediate in the remodeling of phospholipids (B1166683) in biological membranes, a process known as the Lands cycle. This pathway allows for the modification of fatty acid chains on phospholipids after their initial synthesis.

In the Lands cycle, a diacylphosphatidylcholine is hydrolyzed by phospholipase A2 (PLA2) to yield a lysophosphatidylcholine, such as this compound. This intermediate can then be re-acylated by a lysophosphatidylcholine acyltransferase (LPCAT) with a different acyl-CoA to form a new phosphatidylcholine species. This remodeling is crucial for maintaining membrane fluidity and generating signaling molecules.[1]

References

An In-depth Technical Guide to 1-behenoyl-sn-glycero-3-phosphocholine and its Role in Lipid Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-behenoyl-sn-glycero-3-phosphocholine, a lysophosphatidylcholine (B164491) with a 22-carbon saturated acyl chain (LPC 22:0), is an important bioactive lipid molecule. As a member of the lysophospholipid family, it is involved in a variety of cellular signaling processes that are critical in both health and disease. This technical guide provides a comprehensive overview of the core aspects of 1-behenoyl-sn-glycero-3-phosphocholine, including its physicochemical properties, metabolism, and its intricate role in lipid signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this class of molecules.

Introduction

Lysophospholipids are increasingly recognized not just as intermediates in lipid metabolism but as crucial signaling molecules that regulate a wide array of physiological processes.[1] 1-behenoyl-sn-glycero-3-phosphocholine is a specific species of lysophosphatidylcholine (LPC) characterized by a behenoyl group at the sn-1 position of the glycerol (B35011) backbone.[2] Like other LPCs, it is formed through the hydrolysis of phosphatidylcholine by phospholipase A2 or via the action of lecithin-cholesterol acyltransferase (LCAT).[2][3] The unique biophysical properties conferred by its long, saturated acyl chain influence its interaction with cell membranes and signaling proteins, making it a molecule of significant interest in the study of lipid-mediated cellular communication.

Physicochemical Properties

The structural characteristics of 1-behenoyl-sn-glycero-3-phosphocholine dictate its behavior in biological systems.

| Property | Value | Reference |

| Chemical Formula | C30H62NO7P | [4] |

| Molecular Weight | 579.79 g/mol | [4] |

| Appearance | Solid | [4] |

| CAS Number | 125146-65-8 | [4] |

Metabolism of 1-behenoyl-sn-glycero-3-phosphocholine

The cellular levels of 1-behenoyl-sn-glycero-3-phosphocholine are tightly regulated by a series of enzymatic reactions that constitute its metabolic pathway.

Synthesis

-

Phospholipase A2 (PLA2)-mediated hydrolysis: The primary route for the formation of 1-behenoyl-sn-glycero-3-phosphocholine is the hydrolysis of 1,2-dibehenoyl-sn-glycero-3-phosphocholine at the sn-2 position by phospholipase A2.[3]

-

Lecithin-cholesterol acyltransferase (LCAT): In blood plasma, LCAT catalyzes the transfer of the fatty acid from the sn-2 position of phosphatidylcholine to cholesterol, yielding cholesteryl esters and lysophosphatidylcholine.[2][3]

Degradation and Conversion

-

Lysophosphatidylcholine Acyltransferase (LPCAT): 1-behenoyl-sn-glycero-3-phosphocholine can be re-acylated by LPCATs to form phosphatidylcholine, a key step in the remodeling of cellular membranes.[3][5] Studies on plant LPCATs have shown varied substrate specificity, with some isoforms exhibiting low activity towards very-long-chain saturated acyl-CoAs like 22:0-CoA.[6]

-

Lysophospholipase D (Autotaxin): This enzyme converts LPCs into lysophosphatidic acid (LPA), another potent lipid signaling molecule.[7][8][9] The activity of lysophospholipase D can be influenced by the acyl chain composition of the LPC substrate.[8]

-

Other Lysophospholipases: Other lysophospholipases can hydrolyze the remaining acyl chain, leading to the formation of glycerophosphocholine.

Metabolism of 1-behenoyl-sn-glycero-3-phosphocholine.

Lipid Signaling Pathways

1-behenoyl-sn-glycero-3-phosphocholine, like other LPCs, exerts its signaling effects primarily through interaction with G protein-coupled receptors (GPCRs) on the cell surface. The length and saturation of the acyl chain can influence receptor affinity and the subsequent downstream signaling cascade.

G Protein-Coupled Receptor (GPCR) Activation

| Receptor | Coupling | Potential Downstream Effect | Reference |

| GPR119 | Gs | cAMP production | [10] |

| GPR55 | Gq, G12/13, Gs | Calcium mobilization, cAMP production | [10] |

| GPR40 (FFAR1) | Gq | Calcium mobilization | [10] |

Note: Data is generalized for long-chain LPCs and may vary for the 22:0 species.

Downstream Signaling Cascades

Activation of Gs-coupled receptors like GPR119 by LPCs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[10] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, leading to cellular responses such as hormone secretion and gene expression.

cAMP-mediated signaling pathway.

LPCs can also activate Gq-coupled receptors, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This increase in intracellular calcium can activate various calcium-dependent enzymes and signaling pathways.

Calcium mobilization pathway.

Some studies suggest that LPCs can modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation and immunity. This can occur through various mechanisms, potentially involving the activation of upstream kinases that lead to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. Once released, NF-κB translocates to the nucleus to regulate the expression of target genes.

NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of 1-behenoyl-sn-glycero-3-phosphocholine's role in cellular signaling.

Synthesis of 1-behenoyl-sn-glycero-3-phosphocholine

A common method for the synthesis of lysophosphatidylcholines involves the enzymatic hydrolysis of the corresponding diacyl phosphatidylcholine.

-

Materials: 1,2-dibehenoyl-sn-glycero-3-phosphocholine, Phospholipase A2 (from porcine pancreas), reaction buffer (e.g., Tris-HCl with CaCl2), organic solvents for extraction (e.g., chloroform, methanol).

-

Procedure:

-

Disperse the diacyl phosphatidylcholine in the reaction buffer.

-

Add Phospholipase A2 to the mixture.

-

Incubate the reaction at an optimal temperature (e.g., 37°C) with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol).

-

Extract the lipid products and purify the 1-behenoyl-sn-glycero-3-phosphocholine using column chromatography.[11]

-

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of LPCs in biological samples.[12]

-

Sample Preparation:

-

Collect biological samples (e.g., plasma, cell lysates).

-

Perform protein precipitation and lipid extraction using a suitable solvent system (e.g., methanol (B129727) containing an internal standard).

-

-

LC-MS/MS Analysis:

-

Use a C18 reversed-phase column for chromatographic separation.

-

Employ a gradient elution with mobile phases such as water and acetonitrile/isopropanol containing formic acid and ammonium (B1175870) formate.

-

Detect the analyte using electrospray ionization in positive ion mode.

-

Monitor specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode for quantification.

-

cAMP Assay

This assay measures the intracellular accumulation of cAMP following GPCR activation.

-

Materials: Cells expressing the GPCR of interest (e.g., GPR119), 1-behenoyl-sn-glycero-3-phosphocholine, cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[13][14][15][16]

-

Procedure:

-

Seed cells in a multi-well plate and culture overnight.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of 1-behenoyl-sn-glycero-3-phosphocholine for a defined period.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen assay kit.[14]

-

Calcium Mobilization Assay

This assay detects transient increases in intracellular calcium concentration.[17][18][19][20][21]

-

Materials: Cells expressing the target GPCR, 1-behenoyl-sn-glycero-3-phosphocholine, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), a fluorescence plate reader with an injection system.[21]

-

Procedure:

-

Plate cells in a black-walled, clear-bottom multi-well plate.

-

Load the cells with the calcium-sensitive dye.

-

Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

-

Inject different concentrations of 1-behenoyl-sn-glycero-3-phosphocholine into the wells.

-

Measure the change in fluorescence intensity over time to determine the calcium flux.[20]

-

NF-κB Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB signaling pathway.[22][23][24][25][26]

-

Materials: Host cell line (e.g., HEK293), NF-κB luciferase reporter plasmid, a control plasmid (e.g., Renilla luciferase), transfection reagent, 1-behenoyl-sn-glycero-3-phosphocholine, luciferase assay reagent.[24]

-

Procedure:

-

Co-transfect the cells with the NF-κB reporter plasmid and the control plasmid.

-

After an appropriate incubation period, treat the cells with 1-behenoyl-sn-glycero-3-phosphocholine.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[26]

-

Experimental workflow for studying LPC 22:0 signaling.

Conclusion

1-behenoyl-sn-glycero-3-phosphocholine is a bioactive lipid with significant potential to influence cellular signaling through its interactions with GPCRs and subsequent modulation of downstream pathways. Its long, saturated acyl chain likely confers unique properties that differentiate its activity from other LPC species. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the specific roles of this molecule in physiology and disease, with the ultimate goal of identifying new therapeutic targets and strategies. Further research is warranted to elucidate the precise binding kinetics and dose-response relationships of 1-behenoyl-sn-glycero-3-phosphocholine with its cognate receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. hmdb.ca [hmdb.ca]

- 3. mdpi.com [mdpi.com]

- 4. echemi.com [echemi.com]

- 5. diva-portal.org [diva-portal.org]

- 6. mdpi.com [mdpi.com]

- 7. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Lysophospholipid Mediators in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Lysophospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 20. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. bowdish.ca [bowdish.ca]

- 24. resources.amsbio.com [resources.amsbio.com]

- 25. benchchem.com [benchchem.com]

- 26. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

Navigating the Critical Micelle Concentration of 1-Docosanoyl-sn-glycero-3-phosphocholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Docosanoyl-sn-glycero-3-phosphocholine is a saturated lysophospholipid characterized by a long 22-carbon acyl chain (docosanoyl chain). Its amphiphilic nature, with a hydrophilic phosphocholine (B91661) head group and a long hydrophobic tail, suggests the potential for self-assembly into micelles in aqueous solutions. The concentration at which this self-assembly occurs is known as the critical micelle concentration (CMC), a fundamental parameter for applications in drug delivery, nanotechnology, and membrane biophysics. A precise understanding of the CMC is crucial for formulating stable and effective lipid-based systems.

Quantitative Data on Phosphatidylcholine Micellization

The CMC of phospholipids (B1166683) is inversely related to the length of their hydrophobic acyl chains; longer chains result in lower CMC values due to increased hydrophobicity driving micelle formation. Although a specific CMC for this compound (a lysophospholipid with a C22:0 chain) is not documented in readily available literature, the trend can be inferred from the CMC values of other lysophosphatidylcholines and diacylphosphatidylcholines with varying chain lengths.

| Lipid | Acyl Chain Composition | Critical Micelle Concentration (CMC) |

| 1-Myristoyl-sn-glycero-3-phosphocholine | 14:0 | 0.043 - 0.090 mM |

| 1-Palmitoyl-sn-glycero-3-phosphocholine | 16:0 | 4 - 8.3 µM |

| 1-Stearoyl-sn-glycero-3-phosphocholine | 18:0 | 0.4 µM |

Data sourced from Avanti Polar Lipids, Inc.[1][2]

Given the trend of decreasing CMC with increasing acyl chain length, it can be extrapolated that the CMC of this compound would be significantly lower than that of 1-Stearoyl-sn-glycero-3-phosphocholine (0.4 µM).

Experimental Protocols for CMC Determination

Several robust methods are employed to determine the CMC of surfactants and phospholipids. The underlying principle of these techniques is the detection of a sharp change in a physical property of the solution as the concentration of the amphiphile crosses the threshold for micelle formation.

Surface Tension Measurement

This is a classic and widely used method for determining the CMC of surface-active agents.[3]

Methodology:

-

Preparation of a Concentration Series: A series of aqueous solutions of the phospholipid are prepared with incrementally increasing concentrations.

-

Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer, often employing the Wilhelmy plate or Du Noüy ring method.

-

Data Analysis: The surface tension is plotted against the logarithm of the phospholipid concentration. Below the CMC, the surface tension decreases linearly with the log of the concentration as the phospholipid monomers adsorb at the air-water interface. Above the CMC, the surface tension remains relatively constant because the interface is saturated, and any additional phospholipid molecules form micelles in the bulk solution.[4]

-

CMC Determination: The CMC is identified as the concentration at the intersection of the two linear portions of the plot.[3]

Fluorescence Spectroscopy using a Probe

This sensitive method utilizes a fluorescent probe that exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar core) environments.[5] Pyrene (B120774) is a commonly used probe for this purpose.[6]

Methodology:

-

Probe Incorporation: A small, constant amount of a fluorescent probe like pyrene is added to each solution in a concentration series of the phospholipid.

-

Fluorescence Measurement: The fluorescence emission spectrum of the probe is recorded for each sample. For pyrene, the ratio of the intensity of the first vibronic peak (I1 at ~373 nm) to the third vibronic peak (I3 at ~384 nm) is particularly sensitive to the polarity of its microenvironment.

-

Data Analysis: The I1/I3 ratio is plotted against the phospholipid concentration. In the aqueous environment below the CMC, the I1/I3 ratio is high. As micelles form, pyrene partitions into the hydrophobic micellar core, leading to a significant decrease in the I1/I3 ratio.

-

CMC Determination: The CMC is determined from the inflection point of the plot of the I1/I3 ratio versus the phospholipid concentration.[5]

Light Scattering

Dynamic Light Scattering (DLS) or Static Light Scattering (SLS) can be used to detect the formation of micelles, which are significantly larger than the individual phospholipid monomers.[7][8]

Methodology:

-

Preparation of a Concentration Series: A series of phospholipid solutions are prepared and filtered to remove any dust or aggregates.

-

Light Scattering Measurement: The intensity of scattered light is measured for each solution.

-

Data Analysis: The scattered light intensity is plotted against the phospholipid concentration. Below the CMC, the scattering intensity is low and increases only slightly with concentration. Above the CMC, there is a sharp increase in scattering intensity due to the formation of larger micellar aggregates.[9]

-

CMC Determination: The CMC is identified as the concentration at which a distinct break in the slope of the intensity versus concentration plot is observed.[10]

Visualizations

Caption: The process of micelle formation as phospholipid concentration increases past the CMC.

Caption: A generalized workflow for the experimental determination of the Critical Micelle Concentration.

Conclusion

The critical micelle concentration is a pivotal parameter for harnessing the full potential of phospholipids like this compound in pharmaceutical and research applications. While a definitive CMC value for this specific long-chain lysophospholipid remains to be experimentally determined and published, an estimation based on the behavior of homologous series suggests it would be in the sub-micromolar range. For drug development professionals and scientists, the direct determination of the CMC for their specific formulations and conditions is highly recommended. The detailed protocols for surface tension measurement, fluorescence spectroscopy, and light scattering provided herein offer robust frameworks for achieving accurate and reliable CMC values, thereby enabling the rational design and optimization of lipid-based systems.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. Critical Micelle Concentrations (CMCs) - Avanti Research™ Polar Lipids [sigmaaldrich.com]

- 3. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 4. biolinscientific.com [biolinscientific.com]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. justagriculture.in [justagriculture.in]

- 8. wyatt.com [wyatt.com]

- 9. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]

- 10. lcms.cz [lcms.cz]

Unveiling the Thermotropic Behavior of Hydrated Lyso-PC(22:0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the phase transition temperature of hydrated 1-docosanoyl-sn-glycero-3-phosphocholine (lyso-PC(22:0)), a long-chain lysophospholipid of significant interest in various research and development domains. While a specific experimentally determined phase transition temperature for hydrated lyso-PC(22:0) is not prominently available in the reviewed scientific literature, this guide offers valuable context by examining the thermotropic behavior of analogous long-chain lysophospholipids. Furthermore, it details the standardized experimental protocol for determining such properties via Differential Scanning Calorimetry (DSC) and elucidates the key signaling pathways in which lysophosphatidylcholines are implicated.

Phase Transition Temperature: Context and Comparative Data

The phase transition temperature (Tm), or main transition temperature, is a critical physical characteristic of lipid bilayers, representing the point at which they transition from a rigid, ordered gel phase to a more fluid, liquid-crystalline phase. This property is intrinsically linked to the chemical structure of the lipid, with the length and saturation of the acyl chain being primary determinants. Generally, for saturated phospholipids, a longer acyl chain results in stronger van der Waals interactions between adjacent lipid molecules, necessitating more thermal energy to disrupt the ordered packing, and thus leading to a higher phase transition temperature.

Given the absence of a specific reported Tm for hydrated lyso-PC(22:0), the following table summarizes the phase transition temperatures of other saturated lysophosphatidylcholines to provide an expected range and illustrate the influence of acyl chain length.

| Lysophosphatidylcholine Derivative | Acyl Chain Composition | Main Phase Transition Temperature (Tm) (°C) |

| 1-Myristoyl-sn-glycero-3-phosphocholine | 14:0 | ~23 |

| 1-Palmitoyl-sn-glycero-3-phosphocholine | 16:0 | ~41 |

| 1-Stearoyl-sn-glycero-3-phosphocholine | 18:0 | ~55 |

| 1-Arachidoyl-sn-glycero-3-phosphocholine | 20:0 | ~66 |

| This compound | 22:0 | Not Reported (Expected to be >66°C) |

Note: The presented values are approximations derived from various sources and can be influenced by experimental conditions such as hydration level, pH, and ionic strength.

Based on the trend of increasing Tm with acyl chain length, it is reasonable to extrapolate that the phase transition temperature of hydrated lyso-PC(22:0) will be higher than that of lyso-PC(20:0).

Experimental Protocol: Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is the gold standard for determining the phase transition temperature of lipid dispersions.

1. Sample Preparation: Hydrated Lipid Vesicles

-

Lipid Film Formation: A known quantity of lyso-PC(22:0) is dissolved in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture). The solvent is then evaporated under a gentle stream of inert gas (e.g., nitrogen) to form a thin, uniform lipid film on the inner surface of a round-bottom flask.

-

Vacuum Desiccation: To ensure complete removal of residual solvent, the lipid film is placed under high vacuum for a minimum of 2 hours, and often overnight.

-

Hydration: The lipid film is hydrated with an aqueous buffer solution (e.g., phosphate-buffered saline, PBS) at a temperature well above the expected phase transition temperature of the lipid. This process is facilitated by gentle agitation (e.g., vortexing) to form a milky suspension of multilamellar vesicles (MLVs). The final lipid concentration is typically in the range of 1-10 mg/mL.

-

(Optional) Unilamellar Vesicle Formation: For some applications, the MLV suspension can be further processed to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) through techniques such as sonication or extrusion.

2. DSC Analysis

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard materials with known melting points and enthalpies of fusion (e.g., indium, gallium).

-

Sample and Reference Loading: A precise volume of the hydrated lipid dispersion is hermetically sealed in an aluminum or gold DSC pan. An identical pan containing the same buffer solution used for hydration serves as the reference.

-

Thermal Scanning: The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program. A typical program involves:

-

An initial equilibration period at a temperature below the expected transition.

-

A heating scan at a constant rate (e.g., 1-2°C/min) through the phase transition region.

-

A cooling scan at the same rate back to the initial temperature.

-

Multiple heating and cooling cycles are often performed to ensure reproducibility.

-

-

Data Acquisition and Analysis: The DSC instrument records the differential heat flow between the sample and the reference as a function of temperature. The resulting thermogram plots heat flow versus temperature. The phase transition is observed as an endothermic peak on the heating scan. The peak maximum of this endotherm is taken as the main phase transition temperature (Tm), and the area under the peak is proportional to the enthalpy of the transition (ΔH).

The following diagram illustrates a generalized workflow for the DSC experiment.

Signaling Pathways Involving Lysophosphatidylcholine

Lysophosphatidylcholines (LPCs), including lyso-PC(22:0), are not merely structural components of cell membranes but also act as potent signaling molecules involved in a myriad of cellular processes, particularly in the inflammatory response. LPCs can exert their effects through various receptors and downstream signaling cascades.

One of the well-characterized pathways involves the activation of Toll-like receptor 4 (TLR4). LPC can directly bind to the TLR4 receptor complex, initiating a signaling cascade that leads to the activation of downstream kinases and transcription factors, ultimately culminating in the expression of pro-inflammatory genes.

The diagram below illustrates the signaling pathway of LPC-mediated TLR4 activation leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Logical Progression of LPC Signaling:

The following flowchart provides a simplified, high-level overview of the logical relationships in LPC-induced cellular responses.

The Enigmatic Interface: A Technical Guide to the Interaction of 1-Behenoyl-sn-glycero-3-phosphocholine with Membrane Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract